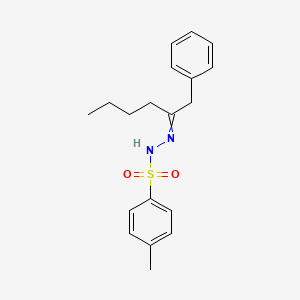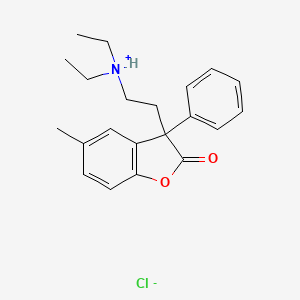![molecular formula C21H32O3 B14494839 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol CAS No. 63284-28-6](/img/structure/B14494839.png)
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol is a complex organic compound characterized by the presence of multiple oxirane (epoxide) groups and a phenolic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol typically involves the reaction of appropriate epoxide precursors with phenolic compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in a controlled environment. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product. The exact methods can vary depending on the desired scale and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxirane groups, leading to the formation of different alcohols.
Substitution: The phenolic group can participate in substitution reactions, where other functional groups replace the hydrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols. Substitution reactions can introduce various functional groups into the phenolic ring.
Wissenschaftliche Forschungsanwendungen
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane groups.
Wirkmechanismus
The mechanism of action of 3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol involves its interaction with various molecular targets and pathways. The oxirane groups can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity can influence biological processes and pathways, making the compound of interest for therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[7-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
- 3-[7-[3-[(3-Methyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol
Uniqueness
3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol is unique due to its specific combination of oxirane groups and phenolic structure. This combination imparts distinct chemical reactivity and potential applications that may not be shared by similar compounds. The presence of multiple oxirane groups enhances its reactivity, making it suitable for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
63284-28-6 |
|---|---|
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
3-[7-[3-[(3-propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol |
InChI |
InChI=1S/C21H32O3/c1-2-9-18-20(23-18)15-21-19(24-21)13-7-5-3-4-6-10-16-11-8-12-17(22)14-16/h8,11-12,14,18-22H,2-7,9-10,13,15H2,1H3 |
InChI-Schlüssel |
SKGKGYKSRJBFQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(O1)CC2C(O2)CCCCCCCC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


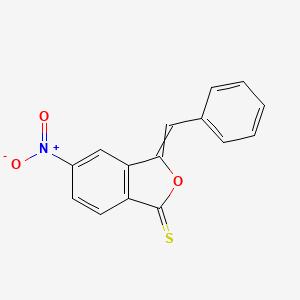
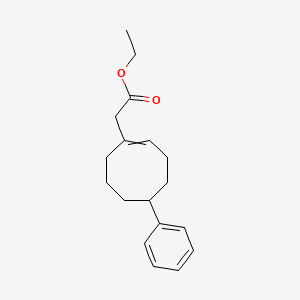

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
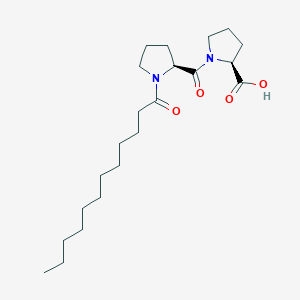
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

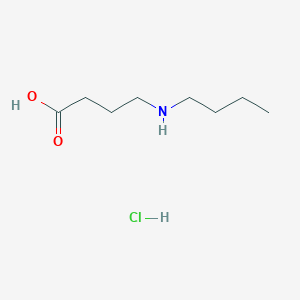

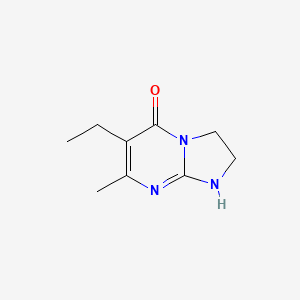
![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
